2,3-Diamino-2-methylpropanoic acid dihydrochloride

Catalog No.
S821698
CAS No.
1803586-50-6
M.F
C4H12Cl2N2O2
M. Wt
191.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diamino-2-methylpropanoic acid dihydrochloride

CAS Number

1803586-50-6

Product Name

2,3-Diamino-2-methylpropanoic acid dihydrochloride

IUPAC Name

2,3-diamino-2-methylpropanoic acid;dihydrochloride

Molecular Formula

C4H12Cl2N2O2

Molecular Weight

191.05 g/mol

InChI

InChI=1S/C4H10N2O2.2ClH/c1-4(6,2-5)3(7)8;;/h2,5-6H2,1H3,(H,7,8);2*1H

InChI Key

ZHCKRKXHPIEGIC-UHFFFAOYSA-N

SMILES

CC(CN)(C(=O)O)N.Cl.Cl

Canonical SMILES

CC(CN)(C(=O)O)N.Cl.Cl
  • Amino Acid Analogue Studies

    The molecule possesses a central carbon atom bonded to two amine groups and a carboxylic acid group, resembling the structure of certain amino acids. Researchers might investigate how this molecule interacts with biological systems designed for natural amino acids PubChem: .

  • Peptide Synthesis

    The presence of both amine and carboxylic acid functional groups suggests potential utility in peptide synthesis. Researchers could explore incorporating this molecule into peptide chains to study modified protein function or create novel drug candidates ChemicalBook: .

  • Organic Chemistry Studies

    The molecule's dihydrochloride salt form indicates its solubility in water. Researchers might utilize this property in various organic chemistry reactions involving charged species.

2,3-Diamino-2-methylpropanoic acid dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O2C_4H_{12}Cl_2N_2O_2 and a molecular weight of approximately 191.05 g/mol. This compound is characterized by the presence of two amino groups and one carboxylic acid group, which are responsible for its reactivity and biological activity. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in research and industry .

  • There is no current information available regarding a specific mechanism of action for DAMPD.
  • As with any unknown compound, it is advisable to handle DAMPD with caution assuming potential hazards.
  • The presence of amine groups suggests it could have irritant properties.
  • The hydrochloride salt component may also pose respiratory irritation hazards.
  • Without specific data, definitive safety information cannot be provided.

  • Oxidation: The amino groups can be oxidized to form nitro derivatives using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: The carboxylic acid group can be reduced to alcohol derivatives, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino groups can participate in nucleophilic substitution reactions to yield amides or other derivatives, often facilitated by acyl chlorides or anhydrides in the presence of bases like pyridine .

These reactions highlight the compound's versatility as a building block in organic synthesis.

The biological activity of 2,3-diamino-2-methylpropanoic acid dihydrochloride is notable for its potential therapeutic properties. It has been investigated for:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in antibiotic development.
  • Anticancer Activity: There is ongoing investigation into its effects on cancer cells, with some studies indicating that it may influence cell growth and apoptosis .

The mechanism of action involves interactions with proteins and enzymes through hydrogen bonding and ionic interactions, which can modulate various biological pathways.

The synthesis of 2,3-diamino-2-methylpropanoic acid dihydrochloride typically involves the following steps:

  • Dissolution: The base compound, 2,3-diamino-2-methylpropanoic acid, is dissolved in water.
  • Acid Addition: Hydrochloric acid is added dropwise while maintaining a low temperature (0-5°C).
  • Stirring: The mixture is stirred for several hours to ensure complete reaction.
  • Evaporation: The solvent is evaporated to yield the dihydrochloride salt as a solid product.

In industrial settings, automated reactors and continuous flow systems may be used to enhance efficiency and purity during production .

2,3-Diamino-2-methylpropanoic acid dihydrochloride has diverse applications across various fields:

  • Chemical Research: Utilized as a building block in the synthesis of complex organic molecules.
  • Biological Studies: Employed in enzyme mechanism studies and protein interaction investigations.
  • Pharmaceutical Industry: Investigated for potential use in drug formulations due to its biological activity.
  • Agrochemicals: Used in the development of agricultural products .

Studies on the interactions of 2,3-diamino-2-methylpropanoic acid dihydrochloride with biological molecules have shown that its amino groups can form hydrogen bonds with proteins. This property is crucial for understanding its role in enzyme catalysis and protein folding. Additionally, its carboxylic acid group can engage in ionic interactions that affect solubility and reactivity in biological systems .

Several compounds share structural similarities with 2,3-diamino-2-methylpropanoic acid dihydrochloride. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
2,3-Diaminopropanoic AcidLacks methyl group; simpler structureDifferent reactivity profile
2,3-Dihydroxy-2-methylpropanoic AcidContains hydroxyl groups instead of amino groupsDistinct chemical properties and uses
2-Aminobutyric AcidSimilar amino functionality but shorter chainVaries in biological activity

The uniqueness of 2,3-diamino-2-methylpropanoic acid dihydrochloride lies in its combination of both amino and carboxylic acid functionalities, which provide a versatile platform for chemical modifications not found in simpler analogs. This versatility makes it particularly valuable for synthetic chemistry and various research applications .

Sequence

X

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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